1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is a chemical compound with the molecular formula C12H16F3N3O. It is characterized by a trifluoroethanol moiety and a cyclohexyl group that has two methyl substituents. This compound belongs to the class of organofluorine compounds, which are known for their unique properties due to the presence of fluorine atoms bonded to carbon.
The synthesis of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and time to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can be represented by its IUPAC name:
Property | Value |
---|---|
InChI Key | KLZOCNBBHXRQIX-UHFFFAOYSA-N |
SMILES | CC1CCC(CC1C)n2cc(nn2)C(=O)C(F)(F)F |
Appearance | Powder |
Storage Temperature | Room Temperature |
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as acidic or basic catalysts to promote reactivity. Monitoring these reactions typically involves chromatographic techniques to assess conversion rates and product formation.
The mechanism of action for 1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol primarily revolves around its interactions with biological systems. As a fluorinated alcohol:
Relevant data indicate that compounds with similar structures often exhibit unique reactivity patterns due to the influence of fluorine on electronic properties.
1-(4,4-Dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has potential applications in various scientific fields:
Research continues into its potential roles in catalysis and as a reagent in organic synthesis due to its unique structural features.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5